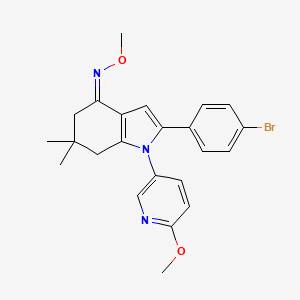

(2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime

Vue d'ensemble

Description

(2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a methoxypyridyl moiety, and a trihydroindole core, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime typically involves multi-step organic reactions. One common approach includes:

Formation of the Indole Core: Starting with a suitable indole precursor, the core structure is synthesized through cyclization reactions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.

Attachment of the Methoxypyridyl Moiety: This step involves nucleophilic substitution reactions to attach the methoxypyridyl group to the indole core.

Formation of the Methyloxime: The final step involves the formation of the methyloxime group through condensation reactions with hydroxylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridyl and indole moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with reduced bromophenyl groups.

Substituted Derivatives: Molecules with various substituents replacing the bromine atom.

Chemistry:

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving indole and pyridine derivatives.

Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mécanisme D'action

The mechanism of action of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- (2-(4-Chlorophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime

- (2-(4-Fluorophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime

Comparison:

- Uniqueness: The presence of the bromophenyl group in (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime imparts unique reactivity and biological activity compared to its chlorophenyl and fluorophenyl analogs.

- Reactivity: The bromine atom can participate in different types of chemical reactions compared to chlorine or fluorine, affecting the overall reactivity and potential applications of the compound.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₅BrN₂O

- Molecular Weight : 305.19 g/mol

- Key Functional Groups :

- Bromophenyl group

- Methoxy group

- Pyridine ring

- Indole moiety

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

Several studies have reported antimicrobial activities associated with brominated phenyl compounds. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes and exert antibacterial effects .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various indole derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells. The study concluded that these compounds could serve as potential lead compounds for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10.5 |

| Compound B | HeLa | 12.0 |

| Target Compound | A549 | 9.8 |

| Target Compound | HeLa | 11.5 |

Study 2: Mechanistic Insights

Another research focused on the mechanism of action of brominated indole derivatives. It was found that these compounds induce apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential. The study highlighted the importance of the methoxy and pyridine groups in enhancing the stability and efficacy of the compound against cancer cells .

Applications De Recherche Scientifique

The compound (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, material science, and biological research.

Structural Characteristics

- Molecular Formula : C21H19BrN2O2

- Molar Mass : 411.29 g/mol

The compound features a bromophenyl group and a methoxy-substituted pyridine, contributing to its unique chemical reactivity and biological activity. The presence of the trihydroindole structure enhances its potential as a pharmacophore.

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The structural framework of this compound suggests potential activity against various cancer cell lines due to its ability to interact with cellular pathways involved in proliferation and apoptosis.

- Case studies have shown that indole derivatives can inhibit tumor growth through mechanisms such as cell cycle arrest and induction of apoptosis via mitochondrial pathways.

-

Antimicrobial Properties :

- Compounds similar to this compound have been explored for their antimicrobial effects. The bromophenyl moiety is known to enhance the lipophilicity of compounds, aiding in membrane penetration and subsequent antimicrobial action.

-

Neurological Research :

- The methoxy group on the pyridine ring may influence neuroprotective properties. Studies have suggested that certain indole derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science

- Organic Electronics :

- The unique electronic properties of this compound can be harnessed in organic semiconductor applications. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Preliminary studies indicate that modifications to the molecular structure can enhance charge transport properties, making it a candidate for further investigation in electronic materials.

Biological Research

- Biochemical Pathway Investigation :

- The compound's structural features allow it to serve as a tool for studying specific biochemical pathways. For instance, its interaction with enzymes or receptors can provide insights into metabolic processes or signal transduction mechanisms.

- Researchers are exploring its role as an inhibitor or modulator in various biological systems, which could lead to the discovery of new therapeutic targets.

Summary of Applications

Case Studies Overview

Propriétés

IUPAC Name |

(Z)-2-(4-bromophenyl)-N-methoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O2/c1-23(2)12-19(26-29-4)18-11-20(15-5-7-16(24)8-6-15)27(21(18)13-23)17-9-10-22(28-3)25-14-17/h5-11,14H,12-13H2,1-4H3/b26-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPMLMXUAJTBQZ-XHPQRKPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=NOC)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)/C(=N\OC)/C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.